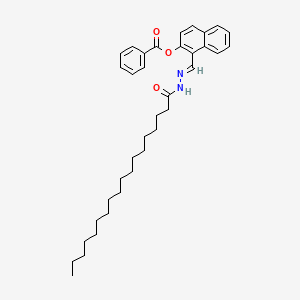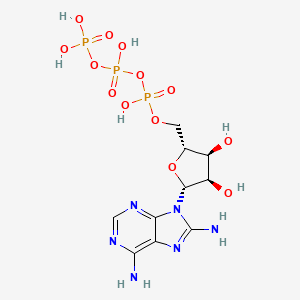![molecular formula C22H27N3O4S B11936724 (S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azeloprazole is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring. The synthetic route typically includes the reaction of 2-mercaptobenzimidazole with a substituted pyridine derivative, followed by oxidation to introduce the sulfoxide group .
Industrial Production Methods: Industrial production of azeloprazole involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Azeloprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in azeloprazole can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form under specific conditions.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Sulfide form of azeloprazole.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Azeloprazole has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Studied for its efficacy in managing gastroesophageal reflux disease and other acid-related conditions.
Industry: Potentially used in the formulation of pharmaceuticals targeting acid suppression
Mécanisme D'action
Azeloprazole works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach’s parietal cells. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole effectively reduces stomach acid production, providing relief from acid-related conditions .
Comparaison Avec Des Composés Similaires
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
- Pantoprazole
Comparison: Azeloprazole is unique in its design to avoid metabolism by the hepatic enzyme CYP2C19, which is a common metabolic pathway for other proton pump inhibitors. This makes azeloprazole potentially more effective in individuals who are poor metabolizers of CYP2C19 substrates .
Propriétés
Formule moléculaire |
C22H27N3O4S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m0/s1 |
Clé InChI |
DWDKHTXMLSZGDL-PMERELPUSA-N |
SMILES isomérique |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@](=O)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)




![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)



![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

